8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(4-fluoro-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O5S2/c1-16-13-18(3)22(19(4)14-16)33(29,30)26-11-12-31-23(26)7-9-25(10-8-23)32(27,28)20-5-6-21(24)17(2)15-20/h5-6,13-15H,7-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOGKKPLBHTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Adjusting the quantities of reagents and solvents to accommodate larger batch sizes.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The sulfonamide moiety is known to enhance biological activity, making this compound a candidate for further exploration in anticancer therapies .
- The structure-activity relationship (SAR) studies of related compounds suggest that modifications in the arylsulfonamide portion can lead to improved efficacy against specific cancer types, including colon cancer .
-
Inhibition of Enzymatic Activity :
- The compound's ability to inhibit specific enzymes has been documented, particularly in the context of fatty acid amide hydrolase (FAAH), which plays a role in pain and inflammation pathways. Inhibition of FAAH leads to increased levels of endocannabinoids, potentially offering analgesic benefits .
- Additionally, sulfonamide derivatives have shown promise as inhibitors of signal transducer and activator of transcription 5 (STAT5), a transcription factor involved in various cancers and inflammatory diseases .
Biological Research Applications
-
Pharmacological Studies :
- The unique structure of 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane allows for detailed pharmacokinetic and pharmacodynamic studies. Understanding how this compound interacts with biological systems can provide insights into its therapeutic potential and safety profile.
- Studies involving animal models may elucidate the compound's effects on pain modulation and inflammation, paving the way for new pain management therapies .
- Structure-Activity Relationship (SAR) Investigations :
- Colon Cancer Cell Lines :
- Pain Management :
Mechanism of Action
The mechanism of action of 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to biological effects.
Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Modifications in Sulfonyl Substituents
The sulfonyl groups in spirocyclic compounds are critical for modulating activity. Below is a comparison of key analogs:
*Calculated based on substituent contributions.
†Predicted using fragment-based methods; mesityl increases lipophilicity.
Key Observations:
- The monosubstituted analog (lacking the mesityl group, ) shows lower molecular weight and logP, indicating that dual sulfonyl groups are critical for target engagement in some applications.
Biological Activity
The compound “8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which is characterized by the presence of a diazaspiro framework. Its molecular formula is , with a molecular weight of approximately 373.49 g/mol. The key functional groups include sulfonyl groups and a heterocyclic moiety, which contribute to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.49 g/mol |
| Key Functional Groups | Sulfonyl, Oxa, Diaza |
| Spirocyclic Framework | Yes |
Anticancer Activity
Recent studies have shown that compounds similar to the target molecule exhibit significant anticancer properties. For instance, analogs of TASIN compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve the inhibition of specific cellular pathways essential for cancer cell survival.
Case Study: TASIN Analog Efficacy
In a study evaluating TASIN analogs, it was found that modifications in the sulfonamide group significantly affected the antiproliferative activity. The most potent analogs displayed IC50 values in the low nanomolar range, indicating strong efficacy against cancer cells. The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups at the para position enhanced activity compared to unsubstituted analogs .
The proposed mechanism of action for compounds like “this compound” involves:
- Inhibition of Protein Kinases: These compounds may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, preventing further proliferation.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiproliferative | IC50 values < 10 nM in cancer cell lines | |
| Apoptosis Induction | Increased caspase activity | |
| Cell Cycle Arrest | G2/M phase arrest observed |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, with moderate metabolic stability.
Toxicity Studies
Toxicological assessments are ongoing; however, initial findings indicate that certain analogs exhibit low cytotoxicity towards non-cancerous cell lines, suggesting a degree of selectivity for cancer cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
- Methodology : The compound is synthesized via sequential sulfonylation of a spirodiamine intermediate. A representative protocol involves:
Reacting a tert-butyl carbamate-protected diazaspirodecane with sulfonyl chlorides (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride and mesitylenesulfonyl chloride) in dichloromethane.
Using triethylamine as a base to neutralize HCl byproducts.
Purifying intermediates via column chromatography (silica gel, dichloromethane/methanol eluent) .
- Critical Parameters : Stoichiometric control (1.1:1 molar ratio of sulfonyl chloride to amine) and reaction time (16–24 hours) are critical to avoid over-sulfonylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H NMR : Resolves spirocyclic protons (δ 1.2–2.6 ppm) and sulfonyl-substituted aromatic protons (δ 7.1–7.3 ppm). Splitting patterns confirm stereochemistry .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode detects [M+H]+ ions, with molecular weight confirmation critical for verifying dual sulfonylation .
- HPLC-PDA : Purity assessment using Chromolith® columns (high-resolution reverse-phase) under gradient elution .
Advanced Research Questions
Q. How can researchers optimize sulfonylation yields when steric hindrance limits reactivity?
- Methodology :
- Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility of bulky sulfonyl chlorides.
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and improve yields by 15–20% through controlled dielectric heating .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides, particularly for mesitylsulfonyl groups .
Q. What strategies resolve discrepancies in structure-activity relationship (SAR) data for analogs of this compound?
- Methodology :
Crystallography : Obtain single-crystal X-ray structures to validate spirocyclic conformation and sulfonyl group orientation .
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental NMR shifts and identify conformational outliers .
Biological Assay Refinement : Use orthogonal assays (e.g., SPR binding vs. functional cellular assays) to distinguish steric effects from electronic contributions .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 24 hours) and monitor degradation via LC-MS.
- Plasma Stability : Use human plasma (37°C, 1–6 hours) to detect esterase-mediated hydrolysis of the oxa-diazaspiro ring.
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products using HPLC-DAD .
Q. What experimental designs are recommended for elucidating metabolic pathways?
- Methodology :
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify phase I metabolites via UPLC-QTOF-MS.
CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Stable Isotope Labeling : Synthesize a deuterated analog to trace metabolic cleavage sites using MS/MS fragmentation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data across studies?
- Methodology :
- Standardized Protocols : Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) and nephelometry for kinetic solubility measurements.
- Particle Size Control : Reduce particle size via ball milling (<10 µm) to minimize variability in equilibrium solubility .
- Co-Solvent Systems : Compare DMSO, PEG-400, and Captisol® solubilization to identify formulation-dependent artifacts .
Q. What steps validate conflicting biological activity in cell-based vs. in vivo models?
- Methodology :
Permeability Assessment : Use Caco-2 monolayers or PAMPA to rule out poor cellular uptake in vitro.
Plasma Protein Binding : Measure fraction unbound via equilibrium dialysis to adjust in vivo potency predictions.
Metabolite Profiling : Compare parent compound and metabolite levels in plasma/tissue to identify active species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
